3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
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Description
3-(2-(4-(4-ethyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H30N6O4 and its molecular weight is 418.498. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Researchers have developed new methods for synthesizing a variety of heterocyclic compounds derived from similar chemical structures. These methods involve complex reactions that yield novel compounds with potential biological activities. The synthesis often focuses on creating molecules with specific properties, such as anti-inflammatory, analgesic, or antimicrobial activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anti-inflammatory Activities
Several studies have synthesized and tested compounds for their antimicrobial and anti-inflammatory activities. For example, compounds showing significant COX-2 inhibition, alongside analgesic and anti-inflammatory effects, have been identified. These compounds are promising for further development as they exhibit potential therapeutic benefits in treating inflammation and pain with a high degree of selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer and EGFR Inhibition
Research into the anti-cancer properties of derivatives has led to the discovery of compounds with potent EGFR inhibition capabilities. These studies involve detailed analysis using techniques like density functional theory and molecular docking to identify compounds with high binding affinities to the EGFR binding pocket, indicating potential as anti-cancer agents (Karayel, 2021).
Anticonvulsant Applications
The compound and its derivatives have also been explored for their anticonvulsant properties. The development of novel anticonvulsant agents involves rigorous testing and validation of their pharmacological profiles, including HPLC determination of related substances to ensure their safety and efficacy (Severina et al., 2021).
Molecular Docking and Stability Studies
Molecular docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. These studies help in identifying the most stable states of compounds and their conformations, providing insights into their potential biological activities and mechanisms of action (Karayel, 2021).
Properties
IUPAC Name |
3-[2-[4-[4-ethyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O4/c1-5-25-18(22-26(20(25)29)10-11-30-4)16-6-8-23(9-7-16)17(27)12-24-13-21-15(3)14(2)19(24)28/h13,16H,5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLBVGBPRVTILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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